molecular formula C6H5Br2NO B1321426 3,5-Dibromo-4-methoxypyridine CAS No. 25813-24-5

3,5-Dibromo-4-methoxypyridine

Cat. No.: B1321426
CAS No.: 25813-24-5
M. Wt: 266.92 g/mol
InChI Key: VITQLRNAXLKYCU-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methoxypyridine: is an organobromine compound with the molecular formula C6H5Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methoxy group at the 4th position on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing reaction time and cost. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridines on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methoxypyridine involves its interaction with specific molecular targets. The bromine atoms and methoxy group on the pyridine ring influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3,5-Dibromo-4-methylpyridine
  • 3,5-Dibromo-4-chloropyridine

Comparison: Compared to these similar compounds, 3,5-Dibromo-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts different electronic and steric properties. This uniqueness can influence its reactivity and suitability for specific applications. For example, the methoxy group can enhance its solubility in organic solvents and affect its interaction with other molecules in chemical reactions .

Properties

IUPAC Name

3,5-dibromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQLRNAXLKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617778
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25813-24-5
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of MeOH (0.115 mL, 2.85 mmol) and THF (0.5 mL) at 0° C. was added sodium hydride (60% dispersion, 114 mg, 2.85 mmol). After stirring for 15 min, Intermediate 31B (600 mg, 1.900 mmol) was added, and the resulting mixture was stirred at room temperature for 19 hours, diluted with water (3 mL) and extracted with EtOAc (2×10 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 31 (0.480 g, 1.798 mmol, 95% yield) as a beige color solid. MS (ES): m/z=267.9 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 8.68 (2 H, s), 3.99 (3 H, s). Intermediate 31 was used in the synthesis of Example 185.
Name
Quantity
0.115 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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